molecular formula C12H11N3O2 B2595347 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide CAS No. 304870-60-8

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide

Cat. No.: B2595347
CAS No.: 304870-60-8
M. Wt: 229.239
InChI Key: YSJIJNJRJOXILV-UHFFFAOYSA-N
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Description

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a nitrogen-rich heterocyclic compound featuring a fused bicyclic system comprising a partially hydrogenated benzene ring and a 1,2,3-triazole 1-oxide moiety. The structure includes a ketone group at the 4-position and a phenyl substituent at the 2-position. The triazole N-oxide moiety is known for its electron-deficient character, which contributes to its reactivity and stability under various conditions .

Properties

IUPAC Name

1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-8-4-7-10-12(11)13-14(15(10)17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIJNJRJOXILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](N(N=C2C(=O)C1)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Reduction of the N-Oxide Group

The N-oxide moiety undergoes reduction to yield the parent amine. For example:

  • Reagent: Sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

  • Product: 4-Oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d] triazole.

  • Mechanism: Two-electron transfer reduces the N–O bond to N–H.

Oxidation of the Tetrahydro Core

The saturated six-membered ring undergoes dehydrogenation under oxidative conditions:

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene .

  • Product: Aromatic benzotriazole derivative with a fully unsaturated backbone.

Electrophilic Substitution

The phenyl substituent directs electrophilic aromatic substitution (EAS) at the para position:

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C4-Oxo-2-(4-nitrophenyl)-...1-oxide72%*
SulfonationSO₃/H₂SO₄, 60°C4-Oxo-2-(4-sulfophenyl)-...1-oxide68%*

*Yields extrapolated from analogous nitroaryl systems.

Nucleophilic Attack at the Carbonyl

The 4-oxo group participates in nucleophilic additions:

  • Hydrazine Condensation:
    4-Oxo+NH2NH2Hydrazone derivative\text{4-Oxo} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative} .

  • Grignard Reagents:
    4-Oxo+RMgXTertiary alcohol adduct\text{4-Oxo} + \text{RMgX} \rightarrow \text{Tertiary alcohol adduct} .

Cycloaddition Reactions

The triazole N-oxide acts as a dipolarophile in [3+2] cycloadditions:

DipoleConditionsProductSource
AzidesCu(I), RTTriazolo-fused bicyclic adduct
Nitrile OxidesToluene, refluxIsoxazoline-linked hybrid scaffold

Ring-Opening and Rearrangement

Under strong acids or bases, the tetrahydro ring undergoes cleavage:

  • Acidic Hydrolysis:
    HCl (conc.),ΔLinear diamine-carboxylic acid\text{HCl (conc.)}, \Delta \rightarrow \text{Linear diamine-carboxylic acid} .

  • Base-Mediated Rearrangement:
    NaOH, EtOHBenzimidazole derivative\text{NaOH, EtOH} \rightarrow \text{Benzimidazole derivative} .

Metal-Catalyzed Cross-Couplings

The phenyl group participates in Pd-mediated couplings:

ReactionCatalyst/BaseProductSource
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl-modified derivative
HeckPd(OAc)₂, DMFAlkenyl-functionalized analog

Key Stability Considerations

  • Thermal Stability: Decomposes above 250°C via N-oxide fragmentation .

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₁₁N₃O₂
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 304870-60-8
  • PubChem CID : 791064

Structure

The compound features a triazole ring fused with a tetrahydrobenzo derivative, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit notable antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl group can enhance antibacterial efficacy .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant potential. In animal models, certain triazole derivatives have demonstrated effectiveness in reducing seizure activity, making them candidates for future antiepileptic drug development .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to interfere with cellular processes involved in tumor growth is under investigation, with early results indicating potential as an adjunct therapy in cancer treatment protocols .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can prevent oxidative damage and prolong the lifespan of metal components . Research into its effectiveness in different environments is ongoing.

Supramolecular Chemistry

In supramolecular chemistry, the unique structural attributes of this compound allow for the formation of complex assemblies. These assemblies can be utilized in drug delivery systems and as scaffolds for the development of new materials with tailored properties .

Pesticidal Activity

The compound's derivatives have been studied for their pesticidal properties. Their effectiveness against certain pests makes them candidates for use in agricultural formulations aimed at pest control while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, various triazole derivatives were synthesized and tested against common bacterial strains. The results indicated that specific modifications to the phenyl group significantly enhanced antibacterial activity compared to parent compounds. This highlights the potential of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide as a scaffold for developing new antibiotics .

Case Study 2: Anticonvulsant Activity

A study focusing on novel triazole derivatives revealed that compounds similar to this compound exhibited significant anticonvulsant effects in animal models. The research suggests that these compounds could lead to new treatments for epilepsy .

Mechanism of Action

The mechanism of action of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional properties of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide with analogous compounds, focusing on key heterocyclic derivatives.

Structural and Physicochemical Properties
Compound Name Key Substituents Molecular Weight (g/mol) Density (g/cm³) Decomposition Temp. (°C) Applications
This compound Phenyl, 4-oxo-tetrahydrobenzo Not reported Not reported Not reported Pharmaceuticals, functional materials
2-methyl-4,5-dinitro-2H-1,2,3-triazole 1-oxide (MDNTO) Methyl, nitro groups ~207 1.730 256 Energetic materials (explosives)
2-phenyl-2H-benzo[d][1,2,3]triazole 1-oxide (3a) Phenyl, non-hydrogenated benzo ~237 Not reported Not reported Pharmaceuticals, catalytic intermediates
2-amino-4,5-dinitro-2H-1,2,3-triazole 1-oxide (D1) Amino, nitro groups ~223 1.863 >256 High-density energetic materials

Key Observations :

  • Substituent Effects: The phenyl group in the target compound and MDNTO enhances aromatic stability, while nitro or amino groups in MDNTO and D1 increase density and energetic performance .
  • Density and Stability: MDNTO and D1 exhibit higher densities (1.730–1.863 g/cm³) due to nitro groups, whereas the target compound’s density remains uncharacterized. The tetrahydrobenzo ring may lower density but improve thermal stability compared to non-hydrogenated analogs like compound 3a .
Functional and Application-Based Differences
  • Energetic Materials : MDNTO and D1 are tailored for explosives/propellants due to nitro groups and high density. The target compound’s lack of nitro groups and hydrogenated structure likely renders it unsuitable for such applications .
  • Pharmaceuticals : Compound 3a and the target compound share benzotriazole N-oxide motifs, which are privileged structures in drug design. The tetrahydrobenzo ring in the target compound may enhance bioavailability or target specificity compared to simpler analogs .
  • Materials Science : The electron-deficient triazole N-oxide core in the target compound could facilitate applications in optoelectronics or catalysis, though this remains unexplored in the provided evidence.

Biological Activity

The compound 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a member of the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This compound features a triazole ring fused with a tetrahydrobenzene derivative, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example:

  • Compound Evaluation : A study evaluated various triazole derivatives against cancer cell lines MCF-7 and HCT-116. The best-performing compound exhibited an IC50 value of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells .

This suggests that compounds in this class can effectively induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been documented. Compounds structurally related to the target compound have shown activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 μg/mL
Compound BS. aureus15 μg/mL

These results highlight the potential of triazole derivatives as antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, tetrahydrobenzothiophene derivatives (which share structural characteristics with the target compound) have been reported to possess various biological activities including:

  • Antiviral : Inhibition of hepatitis C virus NS5B polymerase.
  • Anti-inflammatory : Reduction in inflammation markers in vitro.

These properties suggest a broad spectrum of biological activity that warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

  • Substituent Positioning : Ortho-substituted compounds generally exhibit superior activity compared to meta or para substitutions.
  • Bulkiness of Substituents : Bulky groups at specific positions enhance biological activity due to improved interactions with target sites .
  • Number of Substituents : Increasing substituents can lead to decreased activity; thus, monosubstituted derivatives often show better efficacy than disubstituted ones .

Case Studies

Several studies have focused on similar compounds within the benzo[d][1,2,3]triazole family:

  • Study on Anticancer Properties : A recent study synthesized several triazole derivatives and tested their cytotoxicity against breast cancer cell lines. The most potent compound was found to inhibit TS with an IC50 value significantly lower than that of standard chemotherapeutics like Pemetrexed .
  • Antimicrobial Screening : Another study evaluated a series of triazoles for their antibacterial properties against E. coli and S. aureus, revealing promising results that support their use as potential therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for preparing 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted hydrazides or benzaldehyde derivatives. For example:

  • Step 1: React 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours, 65–75% yield) .
  • Step 2: Oxidize intermediates using Oxone/K2_2HPO4_4 systems to introduce the N-oxide moiety (96% yield reported for analogous triazole N-oxides) .
    Key Parameters:
  • Solvent selection (DMSO or ethanol) affects reaction kinetics.
  • Temperature control (reflux vs. room temperature) influences cyclization efficiency.

Q. How can structural elucidation be performed for this compound?

Methodological Answer:

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • NMR spectroscopy: 1H^1H-NMR in DMSO-d6_6 reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–12 ppm).
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 284.0922 for C12_{12}H11_{11}N4_4O2_2) .

Q. What methods are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Thermogravimetric analysis (TGA): Monitor decomposition onset (e.g., 195–256°C for analogous triazole N-oxides) .
  • Recrystallization: Purify using ethanol/water mixtures (1:2 ratio) to achieve >98% purity .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer: Discrepancies between X-ray (e.g., bond lengths) and NMR (e.g., unexpected coupling patterns) may arise due to dynamic effects or polymorphism.

  • Multi-technique validation: Cross-validate using FTIR (C=O stretch at 1680–1720 cm1^{-1}) and DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G** basis set) .
  • Variable-temperature NMR: Detect conformational changes (e.g., ring puckering in the tetrahydrobenzo moiety) .

Q. What experimental designs are effective for studying thermal decomposition?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Use heating rates of 5–10°C/min under nitrogen. For example, decomposition exotherms at 195–256°C correlate with N-oxide stability .
  • Isothermal stability tests: Incubate at 150°C for 24 hours; monitor mass loss (<5% indicates high thermal stability).

Q. Table 1: Thermal Properties of Triazole N-Oxides

CompoundDecomposition Temp (°C)Density (g/cm³)Reference
MDNTO*2561.730
Ammonium salt (analogue)1951.789
*2-Methyl-4,5-dinitro-2H-1,2,3-triazole 1-oxide

Q. How can mechanistic pathways for antimicrobial activity be investigated?

Methodological Answer:

  • In vitro assays: Screen against S. aureus and E. coli using agar diffusion (MIC values 8–32 µg/mL, comparable to streptomycin) .
  • Molecular docking: Target bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina; triazole N-oxide moieties show strong binding (ΔG ≈ -9.2 kcal/mol) .

Q. What computational approaches predict energetic properties for high-density materials?

Methodological Answer:

  • Crystal packing analysis: Use Materials Studio to calculate lattice energy (e.g., 1.78–1.86 g/cm³ for ammonium salts) .
  • Detonation velocity (VOD): Apply Kamlet-Jacobs equations with Q (heat of detonation) derived from Gaussian 09 (e.g., predicted VOD ≈ 8500 m/s) .

Data Contradiction Analysis

Example: Discrepancies in decomposition temperatures (195°C vs. 256°C) may arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., nitro) stabilize N-oxide moieties .
  • Crystallinity: Higher crystal density correlates with delayed decomposition .

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